Valienone

Description

Historical Trajectory and Initial Discoveries of Carbocyclic Natural Products

The study of natural products has a long history, with compounds isolated from plants and microorganisms serving as a rich source of therapeutic agents skemman.isresearchgate.netmdpi.com. Carbocyclic compounds, featuring a ring structure composed entirely of carbon atoms, represent a significant subset of these natural products. Early discoveries in this field laid the groundwork for understanding complex molecular architectures and their biological functions skemman.iszioc.ru. The isolation and characterization of various carbocyclic structures from microbial sources, such as Streptomyces species, have been particularly fruitful, leading to the identification of compounds with diverse activities, including antibiotic and antifungal properties researchgate.net. The discovery of validamycin A, an antifungal agent produced by Streptomyces hygroscopicus, was a pivotal moment, as it subsequently led to the identification of valienone as a key intermediate in its biosynthesis researchgate.netebi.ac.uknih.gov.

Academic Relevance and Research Momentum Surrounding this compound

This compound's academic relevance stems primarily from its central position in the biosynthesis of pseudooligosaccharides like validamycin A and acarbose researchgate.netebi.ac.uknih.govengineering.org.cnresearchgate.netacs.orgacs.org. Acarbose, for instance, is a well-known alpha-glucosidase inhibitor used clinically for the management of type 2 diabetes engineering.org.cnresearchgate.net. The intricate enzymatic transformations involved in converting a C7 sugar phosphate precursor, sedoheptulose 7-phosphate, into this compound and subsequently into these complex molecules have been a major focus of research researchgate.netebi.ac.ukacs.orgacs.org. Understanding these pathways at a molecular level provides insights into enzyme mechanisms, facilitates the engineering of microorganisms for improved production of these valuable compounds, and inspires the development of new synthetic routes to related analogs engineering.org.cnresearchgate.netsjtu.edu.cnacs.orgacs.org.

Research momentum around this compound is evident in studies exploring the enzymes responsible for its formation and transformation. For example, the enzyme ValC, a C7-cyclitol kinase, has been shown to phosphorylate this compound, a critical step in the validamycin A biosynthetic pathway ebi.ac.uknih.govresearchgate.net. Furthermore, this compound serves as a key precursor for the synthesis of β-valienamine, a valuable building block for glycosidase inhibitors, and research is ongoing to develop efficient biocatalytic methods for this conversion using engineered aminotransferases engineering.org.cnresearchgate.netsjtu.edu.cnacs.orgacs.org.

Here is a table summarizing some key enzymes involved in pathways related to this compound:

| Enzyme | Role in Biosynthesis | Relevant Compound(s) |

| ValC | Phosphorylates this compound | Validamycin A |

| WecE | Converts this compound to valienamine (in engineered pathways) | β-Valienamine |

| AcbM | Phosphorylates 2-epi-5-epi-valiolone | Acarbose |

Stereochemical Complexity and Core Structural Features of this compound in Research Paradigms

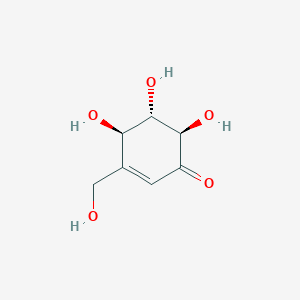

This compound (C7H10O5) possesses a cyclohexenone core structure with multiple hydroxyl groups and a hydroxymethyl group uni.lu. Its structure includes several stereocenters, contributing to its stereochemical complexity engineering.org.cnsjtu.edu.cn. The specific arrangement of these functional groups and their stereochemistry are crucial for its recognition by enzymes in biosynthetic pathways and for the biological activity of the molecules derived from it engineering.org.cnsjtu.edu.cn.

The core structural features of this compound, particularly the cyclohexenone ring and the pattern of hydroxyl substitutions, are central to research paradigms focused on its chemical synthesis and enzymatic transformations. Studies aimed at the total synthesis of this compound and its analogs often grapple with the challenge of establishing the correct relative and absolute stereochemistry at the various chiral centers acs.org. In biocatalysis research, understanding how enzymes like aminotransferases interact with the this compound structure, particularly the prochiral carbonyl group, is key to developing stereospecific conversions to compounds like valienamine engineering.org.cnsjtu.edu.cnacs.orgacs.orgsjtu.edu.cn. The structural similarity between this compound and valienamine, differing primarily at the carbonyl group versus an amino group, highlights the importance of stereocontrolled transformations in these pathways engineering.org.cnsjtu.edu.cn.

Here is a table showing some structural properties of this compound:

| Property | Value | Unit |

| Molecular Formula | C7H10O5 | - |

| Monoisotopic Mass | 174.05283 | Da |

| XlogP (predicted) | -2.5 | - |

Propriétés

Formule moléculaire |

C7H10O5 |

|---|---|

Poids moléculaire |

174.15 g/mol |

Nom IUPAC |

(4R,5S,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,5-8,10-12H,2H2/t5-,6+,7+/m1/s1 |

Clé InChI |

WQMTVIWUDHFWNR-VQVTYTSYSA-N |

SMILES |

C1=C(C(C(C(C1=O)O)O)O)CO |

SMILES isomérique |

C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)CO |

SMILES canonique |

C1=C(C(C(C(C1=O)O)O)O)CO |

Synonymes |

valienone |

Origine du produit |

United States |

Elucidation of Valienone Biosynthetic Pathways and Mechanistic Enzymology

Precursor Utilization and Initial Stages of Valienone Biosynthesis

The biosynthesis of the C7N-aminocyclitol core structure, which includes the this compound moiety, originates from a seven-carbon sugar phosphate.

Derivation from Sedoheptulose 7-Phosphate

The primary precursor for the valienamine and validamine units found in compounds like validamycin A and acarbose is the C7 sugar, sedoheptulose 7-phosphate (SH7P). ebi.ac.uknih.govcore.ac.ukmdpi.comresearchgate.netacs.orgnih.govresearchgate.netacs.orgnih.govacs.orgtandfonline.com SH7P is a crucial intermediate derived from the pentose phosphate pathway. nih.govmdpi.comresearchgate.netresearchgate.nettandfonline.com

Enzymatic Cyclization Preceding this compound Formation

The initial committed step in the biosynthesis of these C7N-aminocyclitols is the cyclization of sedoheptulose 7-phosphate. This intramolecular aldol-like cyclization yields 2-epi-5-epi-valiolone. ebi.ac.uknih.govcore.ac.ukmdpi.comresearchgate.netacs.orgnih.govacs.orgnih.gov The enzyme responsible for this cyclization is known as 2-epi-5-epi-valiolone synthase (EEVS). nih.govcore.ac.ukmdpi.comresearchgate.netacs.orgtandfonline.comebi.ac.ukuniprot.org EEVS enzymes, such as ValA in the validamycin pathway and AcbC/SctC in the acarbose/acarviostatin pathways, are functionally homologous to dehydroquinate (DHQ) synthases, enzymes involved in the shikimate pathway. ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgnih.govacs.orgtandfonline.comresearchgate.net This homology highlights an evolutionary link between the biosynthesis of these diverse natural product families.

Key Intermediates and Transformation Steps Leading to this compound

Following the initial cyclization, a series of specific enzymatic steps transform 2-epi-5-epi-valiolone into this compound.

Role of 2-epi-5-epi-Valiolone and 5-epi-Valiolone

2-epi-5-epi-Valiolone serves as the first cyclic intermediate in the pathway. ebi.ac.uknih.govcore.ac.ukmdpi.comresearchgate.netacs.orgnih.govacs.orgnih.gov This compound then undergoes epimerization at the C-2 position to form 5-epi-valiolone. ebi.ac.ukcore.ac.ukacs.orgnih.govacs.orgnih.gov Both 2-epi-5-epi-valiolone and 5-epi-valiolone have been experimentally confirmed as intermediates in the biosynthesis of validamycin A through feeding experiments with isotopically labeled precursors. ebi.ac.uknih.govnih.govsjtu.edu.cn

It is noteworthy that in some related biosynthetic pathways, such as that of acarbose, these intermediates may be phosphorylated. For instance, 2-epi-5-epi-valiolone can be phosphorylated at C-7 by a kinase like AcbM, leading to 2-epi-5-epi-valiolone 7-phosphate, which is then epimerized to 5-epi-valiolone 7-phosphate. core.ac.ukmdpi.comresearchgate.netebi.ac.ukgenome.jp In contrast, the ValC kinase in the validamycin pathway has been shown to phosphorylate this compound and validone but not 2-epi-5-epi-valiolone or 5-epi-valiolone in vitro, suggesting potential differences in the phosphorylation status of intermediates between pathways. nih.govebi.ac.ukrhea-db.orgnih.gov

Dehydration Mechanisms in this compound Biogenesis

This compound is directly produced from 5-epi-valiolone through a dehydration reaction involving the removal of a water molecule. ebi.ac.ukcore.ac.ukacs.orgnih.govacs.orgnih.govevitachem.com In the validamycin A biosynthetic pathway, the enzyme ValK is proposed to catalyze both the epimerization of 2-epi-5-epi-valiolone to 5-epi-valiolone and the subsequent dehydration step that forms this compound, suggesting a possible bifunctional enzymatic activity for ValK. core.ac.ukresearchgate.net In the context of acarbose biosynthesis, the enzyme AcbL, a cyclitol dehydrogenase, has been demonstrated to catalyze the dehydration of 5-epi-valiolone 7-phosphate to generate this compound 7-phosphate. mdpi.com

Detailed investigations into the stereochemistry of the dehydration of 5-epi-valiolone to this compound have been conducted using stereospecifically deuterated substrates. Experiments involving the incorporation of 6alpha- and 6beta-monodeuterated 5-epi-valiolones into validamycin A by the producer strain, Streptomyces hygroscopicus var. limoneus, provided crucial insights into the enzymatic mechanism. ebi.ac.ukacs.orgnih.govacs.orgresearchgate.net The results of these studies demonstrated that the dehydration catalyzed by the relevant enzyme (likely ValK or an associated dehydratase) proceeds via a syn elimination of water. ebi.ac.ukacs.orgnih.govacs.orgresearchgate.net This stereochemical outcome indicates that the hydroxyl group at C-5 and the hydrogen atom at C-6 are removed from the same face of the cyclohexane ring during the enzymatic reaction.

This compound as a Branch Point in C7N Aminocyclitol Biosynthesis

The biosynthesis of C7N aminocyclitols, including validamycin A and acarbose, originates from the C7 sugar, sedoheptulose 7-phosphate ebi.ac.uknih.gov. This precursor is cyclized to 2-epi-5-epi-valiolone by a cyclase enzyme ebi.ac.uk. This compound is formed from 2-epi-5-epi-valiolone through a process involving epimerization and dehydration ebi.ac.uknih.gov. Specifically, 2-epi-5-epi-valiolone is first epimerized at C-2 to yield 5-epi-valiolone, which is then dehydrated between C-5 and C-6 to produce this compound ebi.ac.uknih.gov.

This compound 7-phosphate has been proposed to serve as a branching point in the biosynthetic pathway of validamycin A dokumen.pub. From this intermediate, the pathway can diverge towards the formation of different C7 cyclitol units researchgate.net.

Divergence Towards Validamycin A Biosynthesis

In the biosynthesis of validamycin A, this compound is a common precursor for both the unsaturated and saturated cyclitol moieties of the final product nih.gov. Feeding experiments have shown that this compound is incorporated into both parts of validamycin A nih.gov. This compound 7-phosphate, formed by the phosphorylation of this compound, may be reduced to validone 7-phosphate, contributing to the saturated validamine moiety dokumen.pubnih.gov.

Interrelationship with Acarbose Biosynthetic Routes

While both acarbose and validamycin A contain a valienamine moiety derived from sedoheptulose 7-phosphate via 2-epi-5-epi-valiolone, their downstream biosynthetic pathways show differences nih.govnih.govnih.gov. In the acarbose pathway, 2-epi-5-epi-valiolone is phosphorylated by a kinase (AcbM) to 2-epi-5-epi-valiolone 7-phosphate before further modifications nih.govebi.ac.uk. In contrast, in the validamycin pathway, 2-epi-5-epi-valiolone is epimerized to 5-epi-valiolone and then dehydrated to this compound, and phosphorylation occurs later nih.govnih.gov. Despite these differences, this compound is considered an intermediate in the biosynthesis of acarbose sjtu.edu.cn.

Characterization of Enzymes Governing this compound Biosynthesis and Metabolism

Several enzymes play crucial roles in the formation and transformation of this compound within these biosynthetic pathways.

ValC-Type Cyclitol Kinases and Phosphorylation Processes

ValC is a C7-cyclitol kinase involved in the biosynthesis of validamycin A nih.govliberumbio.com. It is homologous to AcbM, a 2-epi-5-epi-valiolone kinase in the acarbose biosynthetic pathway nih.govebi.ac.uk. However, unlike AcbM which phosphorylates 2-epi-5-epi-valiolone, ValC phosphorylates this compound and validone to their respective 7-phosphate derivatives nih.govnih.govmdpi.com. This phosphorylation by ValC is considered a critical step in validamycin biosynthesis nih.gov. The catalytic rates for the phosphorylation of this compound and validone by ValC are almost identical nih.gov.

Aminotransferases in Valienamine Production from this compound

Valienamine, an unsaturated aminocyclitol unit found in acarbose and validamycin, is responsible for their biological activities nih.gov. This compound is a suitable chiral precursor for valienamine sjtu.edu.cn. The conversion of this compound to valienamine involves a transamination reaction nih.govsjtu.edu.cn.

Aminotransferases catalyze the installation of chiral amines onto specific keto sugars sjtu.edu.cn. The aminotransferase BtrR from Bacillus circulans has been shown to convert this compound to β-valienamine with high stereospecificity ebi.ac.ukresearchgate.netnih.govmdpi.com. This pyridoxal phosphate (PLP)-dependent enzyme facilitates the transamination reaction researchgate.netmdpi.com.

Research has explored the use of heterogeneous aminotransferases, such as BtrR and WecE from E. coli, for the biosynthesis of valienamine from this compound in engineered microorganisms like Streptomyces hygroscopicus researchgate.netsjtu.edu.cnnih.govsjtu.edu.cn. This approach offers an alternative to the multi-step chemical synthesis or the degradation of validamycin A for valienamine production sjtu.edu.cnnih.gov.

Data on the production of β-valienamine from this compound in engineered Streptomyces hygroscopicus 5008 has been reported. When the btrR aminotransferase gene was introduced into a mutant accumulating this compound, β-valienamine was produced. researchgate.netnih.govsjtu.edu.cn

Production of β-Valienamine in Engineered Streptomyces hygroscopicus 5008 researchgate.netnih.govsjtu.edu.cn

| Strain | Accumulated Intermediate | Introduced Gene | Product | Titer (mg/L) | Cultivation Time (h) |

| S. hygroscopicus 5008 ΔvalC | This compound | btrR | β-Valienamine | 20 | 96 |

Advanced Synthetic Methodologies for Valienone and Its Analogues

Strategies for the Total Synthesis of Valienone

Total synthesis approaches to this compound aim to construct its intricate cyclohexenone framework with precise control over stereochemistry. These strategies often involve convergent or linear routes utilizing various key reactions to establish the desired carbon skeleton and introduce the functional groups and stereocenters.

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes in combination with chemical transformations. In the context of this compound, while direct enzymatic total synthesis is part of its natural biosynthetic pathway, tandfonline.comnih.gov enzymes have been explored for specific steps or for the synthesis of related compounds that shed light on this compound chemistry.

This compound is a known intermediate in the biosynthesis of validamycin A, derived from sedoheptulose 7-phosphate. tandfonline.comnih.govtandfonline.comacs.org The biosynthetic route involves the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, followed by epimerization to 5-epi-valiolone, and then dehydration catalyzed by the enzyme ValK to yield this compound. tandfonline.comnih.govtandfonline.comacs.org

A notable example of a chemoenzymatic transformation involving this compound is its conversion to β-valienamine. sjtu.edu.cnresearchgate.netnih.govebi.ac.uk The aminotransferase BtrR from Bacillus circulans has been shown to convert this compound to β-valienamine with high optical purity, achieving over 99.9% enantiomeric excess in vitro. sjtu.edu.cnresearchgate.netnih.govebi.ac.uk When the gene encoding BtrR was introduced into a Streptomyces hygroscopicus mutant accumulating this compound, β-valienamine was produced, demonstrating the potential of engineered biosynthesis for preparing such chiral intermediates. sjtu.edu.cnresearchgate.netnih.gov

Stereoselective Chemical Synthesis of this compound

Stereoselective chemical synthesis focuses on creating specific stereoisomers during the synthetic process. Given this compound's multiple chiral centers, achieving high stereoselectivity is crucial for obtaining the desired compound and its specific isomers or analogues.

One reported strategy for the synthesis of this compound and related C7-cyclitols involves an unusual vinylogy in the acid-mediated hydrolysis of enol ethers of myo-inositol 1,3,5-orthoesters. nih.govdntb.gov.ua This method provides a polyhydroxylated cyclohexenal intermediate that can be utilized for the synthesis of various C7-cyclitol natural products, including racemic this compound. nih.govdntb.gov.ua

While specific detailed chemical synthesis routes solely focused on achieving high enantioselectivity for this compound itself in a total synthesis context are less prominent in the provided results, related aminocyclitols like valienamine have been synthesized stereoselectively. For instance, a route to valienamine involved the stereoselective addition of vinylmagnesium bromide to an enone, followed by ring-closing metathesis. nih.govresearchgate.net Such methodologies highlight the types of stereocontrol strategies that can be applied to the synthesis of the this compound core structure.

Preparation of Chiral Intermediates from this compound

This compound itself serves as a crucial chiral intermediate in the biosynthesis of important natural products. tandfonline.comnih.govtandfonline.comacs.orgebi.ac.uk Beyond its role in natural pathways, this compound can be transformed into other valuable chiral building blocks for the synthesis of diverse compounds, particularly other aminocyclitols and their derivatives.

As discussed in the chemoenzymatic approaches, the conversion of this compound to β-valienamine using aminotransferases is a prime example of preparing a chiral intermediate from this compound. sjtu.edu.cnresearchgate.netnih.govebi.ac.uk β-Valienamine is a C7N aminocyclitol and a key structural component of validamycin A and a building block for synthesizing β-glycosidase inhibitors. researchgate.netsjtu.edu.cnresearchgate.netnih.gov This transformation yields β-valienamine with high enantiomeric purity, making it a valuable chiral synthon for pharmaceutical development. sjtu.edu.cnresearchgate.netnih.gov

The enzymatic conversion of this compound to β-valienamine can be summarized as follows:

| Substrate | Enzyme | Product | Enantiomeric Excess (e.e.) | Reference |

| This compound | BtrR | β-Valienamine | >99.9% | sjtu.edu.cnresearchgate.netnih.govebi.ac.uk |

This demonstrates the utility of biocatalysis in converting this compound into other highly enantioenriched chiral intermediates.

Novel Methodologies for this compound Derivatization and Analogue Development

Developing methodologies to derivatize this compound or synthesize its analogues is important for exploring new chemical space and potentially discovering compounds with altered or improved biological activities. These methodologies often focus on introducing new functional groups or modifying the existing structure while maintaining control over stereochemistry.

Synthesis of C7N Aminocyclitol Analogues

This compound is intrinsically linked to the synthesis of C7N aminocyclitols. It is a direct precursor in the biosynthesis of validamycin A and related compounds. tandfonline.comnih.govtandfonline.com Synthetic efforts towards C7N aminocyclitols often utilize strategies that could be applied to or are inspired by this compound chemistry.

The synthesis of various C7N aminocyclitols, including valienamine and its derivatives, has been investigated. researchgate.netnih.govresearchgate.netcolab.wsacs.org These syntheses often involve constructing the cyclohexene ring with appropriate functionalization and stereochemistry, sometimes using carbohydrate starting materials. nih.govresearchgate.net The development of routes to C7N aminocyclitols underscores the synthetic interest in this class of compounds, with this compound serving as a central structural motif or intermediate in many cases.

Enantioselective Transformations in this compound Chemistry

Enantioselective transformations are crucial for synthesizing chirally pure this compound analogues. As highlighted earlier, the enzymatic conversion of this compound to β-valienamine catalyzed by BtrR is a prime example of a highly enantioselective transformation involving this compound. sjtu.edu.cnresearchgate.netnih.govebi.ac.uk This biocatalytic approach provides access to a specific enantiomer of β-valienamine with excellent stereocontrol.

Beyond this specific enzymatic conversion, the principles and methodologies of enantioselective synthesis, including the use of chiral catalysts (both organocatalysts and metal complexes with chiral ligands) and biocatalysts, are applicable to the synthesis and derivatization of this compound and its analogues. mdpi.comrsc.orgmdpi.comuniroma1.itrsc.orgnih.govnih.govchemrxiv.orgrsc.org While specific examples of these methods applied directly to this compound derivatization (other than the this compound to β-valienamine conversion) were not extensively detailed in the provided search results, the general advancements in enantioselective catalysis offer significant potential for future work in this area.

Enzymatic Biotransformations and Metabolic Engineering for Valienone Production

Engineering of Enzymes for Enhanced Valienone Conversion

Enzyme engineering plays a crucial role in improving the efficiency of converting this compound into valuable derivatives, particularly valienamine, a key building block for pharmaceuticals and agrochemicals. acs.org Valienamine possesses an aminocyclitol structure and exhibits glucosidase inhibitory activity. acs.org

Directed Evolution of Aminotransferases for Valienamine Synthesis

The stereospecific construction of the amino chiral center on this compound to produce valienamine is often catalyzed by sugar aminotransferases (SATs) or ω-amine transaminases (ω-ATAs). acs.orgnih.gov However, natural aminotransferases may exhibit low transamination activity towards non-natural substrates like this compound due to unfavorable binding conformations within their active sites. acs.org Directed evolution and protein engineering strategies are employed to overcome these limitations and enhance enzyme activity and stability. nih.govasm.org

One approach involves tailoring combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategies to engineer SATs. For instance, a study engineered RffA_Kpn, a SAT from Klebsiella pneumoniae, to optimize the binding of this compound in its large binding pocket and improve transamination activity. acs.org In silico analyses were used to predict mutation binding energies and identify residues within the active site that could destabilize unfavorable binding. acs.org Through site-directed saturation mutagenesis and iterative cycles, a quadruple mutant (M4: K209W/Y321F/V318Q/K25W) was developed. acs.org This mutant displayed a significant 35.59-fold improvement in valienamine synthesis activity compared to the wild-type RffA_Kpn. acs.org In a preparative-scale reaction, this engineered enzyme achieved a 12.18% conversion towards this compound. acs.org

Another example involved identifying and engineering aminotransferases for the direct synthesis of valienamine from this compound in Streptomyces hygroscopicus 5008. nih.govacs.org The WecE enzyme from Escherichia coli was found to catalyze this conversion with high enantiomeric excess (>99.9%). nih.govacs.org Through protein evolution, a mutant of WecE, named VarB, was generated, exhibiting a 32.6-fold increase in activity. nih.govacs.org

These studies demonstrate the effectiveness of directed evolution and protein engineering in adapting aminotransferases to efficiently convert this compound into valienamine, providing a powerful alternative to chemical synthesis for this chiral intermediate. acs.orgnih.gov

Rational Pathway Design and Strain Engineering for this compound Accumulation

Beyond enzyme engineering for conversion, metabolic engineering of microbial strains is crucial for the efficient production and accumulation of this compound itself, or for establishing pathways that utilize this compound as an intermediate for the synthesis of derivatives like valienamine. Metabolic engineering involves the modification of cellular metabolic pathways to enhance the production of desired compounds. rsc.orgmdpi.com

Metabolic Engineering of Streptomyces Species for this compound Production

Streptomyces species, particularly Streptomyces hygroscopicus 5008, are known producers of validamycin A, a pseudooligosaccharide that contains this compound and valienamine as structural components. nih.govacs.orgwikipedia.org The biosynthesis of validamycin A involves a complex pathway, and this compound is an intermediate in this process. wikipedia.org

Metabolic engineering strategies have been applied to Streptomyces hygroscopicus 5008 to improve this compound production or to redirect metabolic flux towards valienamine synthesis using this compound as a precursor. By engineering a mutant strain of S. hygroscopicus 5008 that accumulates this compound, researchers have established a platform for the microbial synthesis of valienamine. nih.govsjtu.edu.cn Introducing a heterogeneous aminotransferase, such as BtrR from Bacillus circulans, into a this compound-accumulating S. hygroscopicus mutant enabled the conversion of this compound to β-valienamine with high optical purity (>99.9% enantiomeric excess). nih.govsjtu.edu.cn This engineered strain was able to produce 20 mg/L of β-valienamine after 96 hours of cultivation in shaking flasks. nih.govsjtu.edu.cn

Furthermore, a simplified shunt pathway for the direct synthesis of valienamine in Streptomyces hygroscopicus 5008 has been established. nih.govacs.org This involved identifying and engineering highly active aminotransferases, like the VarB mutant of WecE, capable of converting this compound. nih.govacs.org Introducing two copies of the varB gene into the host strain resulted in the production of 0.52 mg/L valienamine after a 96-hour fermentation. nih.govacs.org These studies highlight the potential of metabolic engineering in Streptomyces to create efficient microbial cell factories for this compound and its derivatives. nih.govacs.orgnih.gov

Bioprocess Optimization for Increased this compound Yields

Bioprocess optimization is essential for maximizing the yield and efficiency of this compound production or its conversion to derivatives in engineered microbial strains. leadventgrp.comsustainability-directory.com This involves systematically adjusting various parameters throughout the bioprocess, from upstream cultivation to downstream processing. leadventgrp.comsustainability-directory.com

Key strategies in bioprocess optimization include optimizing growth conditions such as temperature, pH, and nutrient supply to create an ideal environment for the microbial culture. leadventgrp.com Advanced techniques like implementing process analytical technology (PAT) allow for real-time monitoring of critical process parameters, enabling swift adjustments to maintain optimal conditions and reduce batch variability. eppendorf.com

Interactive Data Table: Engineered Aminotransferase Activity

| Enzyme Variant | Wild-Type Activity (Relative) | Engineered Activity (Relative) | Fold Improvement | Substrate | Product | Reference |

| RffA_Kpn (Quadruple Mutant M4) | 1 | 35.59 | 35.59 | This compound | Valienamine | acs.org |

| WecE (VarB Mutant) | 1 | 32.6 | 32.6 | This compound | Valienamine | nih.govacs.org |

Note: Relative activity is based on comparison to the respective wild-type enzyme.

Research on Biological Activity Mechanisms of Valienone-derived Compounds

Mechanistic Studies of Enzyme Inhibition by Valienone-Related Structures

This compound-related structures are known for their ability to inhibit various enzymes, with a notable focus on glycosidases. Understanding the precise mechanisms of this inhibition is crucial for the rational design of more potent and selective inhibitors.

Investigation of α-Glucosidase Inhibition Mechanisms

α-Glucosidases are enzymes located in the brush border of the small intestine that are responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides, such as glucose. mdpi.comwikipedia.org Inhibiting these enzymes can delay glucose absorption and reduce postprandial blood glucose levels, making α-glucosidase inhibitors valuable therapeutic agents for type 2 diabetes. mdpi.comafricanjournalofdiabetesmedicine.commdpi.comresearchgate.net

This compound-derived compounds, such as acarbose and voglibose, are potent inhibitors of α-glucosidase. nih.govwikipedia.orgresearchgate.net The mechanism of action typically involves competitive and reversible inhibition of the enzyme. mdpi.commims.comnih.gov These inhibitors mimic the natural substrates of α-glucosidase and bind to the enzyme's active site, thereby preventing the hydrolysis of carbohydrates. mdpi.comwikipedia.org Studies investigating the interaction between inhibitors and α-glucosidase have utilized techniques such as enzyme kinetics, circular dichroism spectroscopy, surface plasmon resonance, and molecular docking to elucidate the binding modes and key amino acid residues involved in the interaction. mdpi.comscielo.br For instance, molecular docking studies have suggested that hydrogen bonds with specific amino acid residues within the α-glucosidase active site play a crucial role in the inhibitory activity of certain compounds. scielo.br

Kinetic Analyses of Enzyme-Inhibitor Interactions, Including Tight-Binding Phenomena

Kinetic analyses are essential for characterizing the nature and strength of the interaction between enzymes and inhibitors. For this compound-derived compounds, these studies help determine inhibition constants (Ki), maximum reaction velocities (Vmax), and Michaelis constants (Km), providing insights into the inhibitory mechanism (e.g., competitive, non-competitive, or mixed). mdpi.com

Some this compound-derived inhibitors can exhibit tight-binding behavior, where the concentration of the inhibitor is comparable to or even exceeds the enzyme concentration. biokin.com In such cases, the traditional Michaelis-Menten kinetics may not be directly applicable, and specialized kinetic models are required to accurately determine the binding parameters. biokin.comnih.govnih.gov Tight binding implies a very strong interaction between the inhibitor and the enzyme, leading to a prolonged or nearly irreversible inhibition. biokin.comnih.gov

Studies on enzymes involved in the biosynthesis of validamycin A, such as the C7-cyclitol kinase ValC, have also involved kinetic characterization with this compound as a substrate. nih.gov These analyses help understand the enzyme's substrate preference and catalytic efficiency. nih.govsjtu.edu.cn For example, Michaelis-Menten kinetic analysis has been used to compare the catalytic efficiency of different sugar aminotransferases (SATs) towards this compound, revealing differences in substrate-binding capacity and catalytic turnover. sjtu.edu.cnresearchgate.netsjtu.edu.cn

Cellular and Molecular Effects of this compound Analogues in In Vitro and Animal Models

Beyond direct enzyme inhibition, this compound analogues can exert cellular and molecular effects by modulating specific metabolic enzymes and pathways. Research using in vitro cell cultures and animal models helps to understand the broader biological impact of these compounds.

Modulation of Specific Metabolic Enzymes and Pathways

This compound analogues can influence various metabolic pathways, particularly those related to carbohydrate metabolism. As α-glucosidase inhibitors, they directly impact the breakdown and absorption of dietary carbohydrates in the intestine. mdpi.comafricanjournalofdiabetesmedicine.comnih.gov This leads to a reduction in postprandial glucose excursions. africanjournalofdiabetesmedicine.commims.com

Furthermore, studies on the biosynthesis of validamycin A have identified enzymes like ValC, a C7-cyclitol kinase, that are critical for the phosphorylation of this compound. nih.govresearchgate.net This phosphorylation step is essential for the subsequent steps in the biosynthetic pathway. nih.gov Investigations into engineered microbial strains have explored the potential of using enzymes like sugar aminotransferases to convert this compound into other valuable compounds like valienamine, a key component of acarbose and voglibose. nih.govsjtu.edu.cnresearchgate.netsjtu.edu.cn This highlights the role of this compound as a metabolic intermediate that can be shunted into different pathways depending on the enzymatic machinery present. nih.govsjtu.edu.cn

While the primary focus is on carbohydrate metabolism, research on other compound classes, such as amino acid analogues, has shown their association with metabolic responses in the context of weight loss interventions, suggesting a broader potential for analogues of natural products to modulate metabolic pathways. plos.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound scaffolds, QSAR studies can help identify the structural features that are crucial for their inhibitory activity against target enzymes, such as α-glucosidase. researchgate.netscribd.comepdf.pub

By analyzing the structural variations among different this compound analogues and correlating them with their observed biological effects (e.g., IC50 values for enzyme inhibition), QSAR models can predict the activity of new, untested compounds. researchgate.net These studies can provide valuable insights for the rational design and synthesis of more potent and selective this compound-based inhibitors with improved pharmacological properties. mdpi.com Molecular docking, often used in conjunction with QSAR, can provide a structural basis for the observed activity by simulating the binding of inhibitors to the enzyme's active site. scielo.brresearchgate.net

Here is a table summarizing some kinetic data and findings related to enzymes interacting with this compound or its related structures, based on the search results:

| Enzyme / Protein | Substrate / Compound | Kinetic Parameter | Value | Findings | Source |

| ValC (C7-cyclitol kinase) | This compound | Catalytic activity | Catalyzes phosphorylation | ValC catalyzes the phosphorylation of this compound and validone, but not 2-epi-5-epi-valiolone or 5-epi-valiolone. nih.govresearchgate.net | nih.gov |

| BtrR (Sugar aminotransferase) | This compound | Km | Lower than Per | BtrR shows stronger substrate-binding capacity for this compound compared to Per. sjtu.edu.cn | sjtu.edu.cn |

| BtrR (Sugar aminotransferase) | This compound | kcat | 3.6 folds of Per | BtrR exhibits a higher catalytic efficiency (kcat/Km) for this compound compared to Per. sjtu.edu.cn | sjtu.edu.cn |

| WecE (Sugar aminotransferase) | This compound | Activity | Transforms this compound to valienamine | WecE can transform this compound into valienamine. sjtu.edu.cn | sjtu.edu.cn |

| WecE mutant M3 (Y321F/K209F/V318R) | This compound | Activity increase | 37.77-fold | Mutant M3 showed significantly increased activity towards this compound compared to wild-type WecE. sjtu.edu.cn | sjtu.edu.cn |

| WecE mutant M4 (Y321F/K209F/V318R/F319V) | This compound | Activity increase | 31.37-fold | Mutant M4 also showed significantly increased activity towards this compound compared to wild-type WecE. sjtu.edu.cn | sjtu.edu.cn |

| α-Glucosidase | Bavachalcone | Inhibition type | Mixed competitive and non-competitive | Bavachalcone inhibits α-glucosidase through a mixed mechanism. scielo.br | scielo.br |

| α-Glucosidase | Flavonoids | Inhibition types | Mixed, non-competitive | Certain flavonoids can act as mixed-type or non-competitive inhibitors of α-glucosidase. mdpi.com | mdpi.com |

Q & A

Basic: What are the key enzymatic steps in Valienone biosynthesis, and how can they be experimentally validated?

This compound biosynthesis involves phosphorylation and stereochemical transformations. The enzyme ValC (C7-cyclitol kinase) catalyzes the phosphorylation of valienamine to this compound 7-phosphate (this compound 7-P) . Subsequent steps include stereoselective reduction at C-1 (likely by ValK) and phosphate transfer (potentially via ValO). To validate these steps:

- Methodology : Use isotopic labeling (e.g., P-NMR) to track phosphate transfer and enzyme kinetics assays (e.g., Michaelis-Menten parameters) to confirm substrate specificity. Knockout studies of valC or valK in Streptomyces strains can disrupt Validamycin A production, confirming their roles .

Advanced: How can protein engineering strategies address the stability-activity trade-off in enzymes like WecE for this compound amination?

The CAST-ISM (Combinatorial Active-Site Saturation Test-Iterative Saturation Mutagenesis) strategy has been used to enhance both stability and activity of WecE, a sugar aminotransferase. For example, mutations at residues Y321F/K209F/V318R increased thermostability (641.49-fold longer half-life at 40°C) and catalytic activity (37.77-fold improvement for this compound) .

- Methodology : Combine computational tools (e.g., FoldX for mutation energy prediction) with iterative saturation mutagenesis. Validate via thermal shift assays (stability) and HPLC-based substrate conversion assays (activity) .

Basic: What analytical techniques are critical for quantifying this compound intermediates in biosynthesis pathways?

Key techniques include:

- LC-MS/MS : For high-sensitivity quantification of phosphorylated intermediates like this compound 7-P.

- Chiral chromatography : To resolve stereoisomers (e.g., valienol vs. This compound derivatives).

- Enzymatic assays : Coupled with NADPH/NADH consumption measurements to track reductase activity (e.g., ValK) .

Advanced: How can conflicting data on this compound’s role in Validamycin A biosynthesis be resolved?

Discrepancies arise from incomplete gene knockout studies or uncharacterized enzyme promiscuity. For example, valN inhibition blocks Validamycin A production but yields unsaturated derivatives, suggesting alternative pathways .

- Methodology :

Basic: What experimental designs are optimal for studying this compound’s enzyme-substrate interactions?

- Surface plasmon resonance (SPR) : Measure binding affinities between this compound and kinases like ValC.

- X-ray crystallography : Resolve 3D structures of enzyme-substrate complexes (e.g., ValC with valienamine).

- Molecular dynamics simulations : Predict conformational changes during catalysis .

Advanced: How can metabolic flux analysis improve this compound yield in engineered strains?

- Methodology :

- C metabolic flux analysis : Map carbon flow through the C7-cyclitol pathway.

- Feedback inhibition assays : Identify rate-limiting steps (e.g., ValC phosphorylation).

- Dynamic pathway modeling : Optimize gene expression ratios (e.g., valC vs. valK) using tools like COPASI .

Basic: What are the pitfalls in isolating this compound intermediates from microbial cultures?

Common issues include:

- Phosphatase contamination : Degrades this compound 7-P; use phosphatase inhibitors during extraction.

- Isomerization artifacts : Stabilize samples at low temperatures (-80°C) and avoid prolonged storage.

- Validation : Confirm intermediate identity via spiking with synthetic standards .

Advanced: How do mutations in this compound-processing enzymes affect catalytic efficiency and product stereochemistry?

For example, the Y321F mutation in WecE reduces steric hindrance, allowing this compound to adopt a catalytically favorable pose. K209F stabilizes the active-site loop, enhancing thermostability .

- Methodology :

Basic: How can researchers ensure reproducibility in this compound biosynthesis studies?

- Standardized protocols : Use defined media (e.g., Minimal Medium M9) and genetically stable strains (e.g., Streptomyces hygroscopicus ΔvalG).

- Inter-lab validation : Share reference strains and analytical standards via repositories like DSMZ .

Advanced: What strategies address the low solubility of this compound derivatives in in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.